methyl 2-[6,7-dimethyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups, including chromeno, pyrrol, and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the chromeno and pyrrol intermediates. The key steps include:
Formation of the chromeno intermediate: This involves the condensation of appropriate aldehydes with phenols under acidic conditions to form the chromeno ring.
Synthesis of the pyrrol intermediate: This step involves the cyclization of amino acids or their derivatives with aldehydes or ketones.
Coupling of intermediates: The chromeno and pyrrol intermediates are then coupled under basic conditions to form the core structure.
Introduction of the thiazole ring: The final step involves the cyclization of the core structure with thioamides or related compounds to form the thiazole ring.
Industrial production methods typically involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, potentially modifying the biological activity of the compound.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications: The compound’s derivatives are explored for use in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Chromeno derivatives: These compounds share the chromeno ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrol derivatives: Compounds with pyrrol rings are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects.
Thiazole derivatives: These compounds are studied for their antimicrobial and anticancer activities, similar to the thiazole ring in the target compound.
The uniqueness of METHYL 2-[6,7-DIMETHYL-1-(4-METHYLPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these three distinct moieties, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C26H22N2O5S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl 2-[6,7-dimethyl-1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O5S/c1-12-6-8-16(9-7-12)20-19-21(29)17-10-13(2)14(3)11-18(17)33-22(19)24(30)28(20)26-27-15(4)23(34-26)25(31)32-5/h6-11,20H,1-5H3 |
InChI Key |
DOMQOXWFKGHHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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